molecular formula C24H30O6 B600955 Eplerenone EP Impurity E CAS No. 209253-81-6

Eplerenone EP Impurity E

Cat. No. B600955
CAS RN: 209253-81-6
M. Wt: 414.50
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Eplerenone EP Impurity E is an off-white solid . It is a steroidal antimineralocorticoid of the spirolactone group . Its IUPAC name is methyl (4aS,4bR,5aR,6aS,7R,9aS,9bR,10R)-4a,6a-dimethyl-2,5’-dioxo-2,4,4a,4’,5a,5’,6,6a,8,9,9a,9b,10,11-tetradecahydro-3H,3’H-spiro [cyclopenta [1,2]phenanthro [4,4a-b]oxirene-7,2’-furan]-10-carboxylate . Its molecular formula is C24H30O6 and its molecular weight is 414.5 .


Synthesis Analysis

During the process development for multigram-scale synthesis of eplerenone, two unknown impurities were observed. These new process-related impurities were identified and fully characterized as the corresponding (7β,11α,17α)-11-hydroxy- and (7α,11β,17α)-9,11-dichloroeplerenone derivatives . All these contaminants result from side reactions taking place on the steroid ring C of the starting 11α-hydroxy-7α- (methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone .


Molecular Structure Analysis

The molecular structures of the eight impurities, including the new (7β,11α,17α)-11-hydroxy- and (7α,11β,17α)-9,11-dichloroeplerenone related substances, were solved and refined using single-crystal X-ray diffraction .


Chemical Reactions Analysis

The impurities were isolated and/or synthesized and fully characterized by infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry/electrospray ionization (HRMS/ESI) . Their 1H- and 13C-NMR signals were fully assigned .


Physical And Chemical Properties Analysis

Eplerenone EP Impurity E is freely soluble in Methanol . It is stored at a condition of 2-8 °C .

Scientific Research Applications

Antihypertensive Drug Research

Eplerenone is an antihypertensive drug . The study of its impurities, including Eplerenone EP Impurity E, can provide valuable insights into the drug’s synthesis process, stability, and safety . This can lead to the development of more effective and safer antihypertensive medications.

Process Development for Drug Synthesis

The presence of Eplerenone EP Impurity E can indicate specific conditions or reactions during the drug’s synthesis . By studying this impurity, researchers can optimize the synthesis process, improving yield and reducing unwanted byproducts .

Quality Control in Pharmaceutical Manufacturing

Impurities like Eplerenone EP Impurity E are important markers in quality control for pharmaceutical manufacturing . Their presence and quantity can indicate the quality and safety of the final product .

Drug Formulation Studies

Eplerenone is used in various drug formulations, such as lipid-based solid dispersions . Studying how Eplerenone EP Impurity E interacts with these formulations can help improve drug delivery and efficacy .

Bioavailability and Absorption Studies

The study of Eplerenone EP Impurity E can also contribute to understanding the bioavailability and absorption of Eplerenone . This can lead to the development of drug formulations with improved absorption and effectiveness .

Ex Vivo Permeation Studies

Eplerenone EP Impurity E can be used in ex vivo permeation studies to investigate the permeability of Eplerenone . These studies can provide valuable information for the development of new drug delivery systems .

Mechanism of Action

Target of Action

Eplerenone EP Impurity E, like Eplerenone, primarily targets the mineralocorticoid receptors . These receptors are located in various tissues, including the kidney, heart, and blood vessels . Aldosterone, a hormone in the body, usually binds to these receptors and plays a crucial role in regulating blood pressure .

Mode of Action

Eplerenone EP Impurity E acts by binding to the mineralocorticoid receptors, thereby blocking the binding of aldosterone . This action inhibits the effects of aldosterone, which is a component of the renin-angiotensin-aldosterone-system (RAAS) .

Biochemical Pathways

By blocking the action of aldosterone, Eplerenone EP Impurity E affects the RAAS pathway . This results in sustained increases in plasma renin and serum aldosterone, consistent with the inhibition of the negative regulatory feedback of aldosterone on renin secretion .

Pharmacokinetics

Eplerenone EP Impurity E, similar to Eplerenone, is expected to have certain pharmacokinetic properties. After oral administration, Eplerenone is rapidly absorbed, reaching peak plasma concentration in approximately 1.2 hours . It is extensively metabolized, predominantly by cytochrome P450 (CYP) 3A4 . The elimination half-life of Eplerenone is about 3 to 6 hours . Approximately 67% of Eplerenone is eliminated in the urine and 32% in the feces .

Result of Action

The action of Eplerenone EP Impurity E leads to a decrease in blood volume and a reduction in blood pressure . This is due to the blocking of aldosterone’s action, which usually causes sodium and water retention, thereby increasing blood volume and pressure .

Action Environment

The action, efficacy, and stability of Eplerenone EP Impurity E can be influenced by various environmental factors. For instance, the presence of other medications metabolized by CYP3A4 could potentially affect the metabolism of Eplerenone EP Impurity E . Additionally, patient-specific factors such as age, race, and the presence of renal or hepatic impairment can also influence the pharmacokinetics and action of Eplerenone EP Impurity E .

properties

IUPAC Name

methyl (2S,9S,10R,11S,14R,15S)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16-,17?,19-,21-,22-,23+,24?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKPWJGBANNWMW-UUSFQDKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@@H]([C@@H]3C24C(O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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